

Cy5.5-cooh spectral properties

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Compound of Interest

Compound Name: Cy5.5-cooh

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Technical Guide: **Cy5.5-COOH** Spectral Dynamics and Bioconjugation Strategies

Executive Summary

Cy5.5-COOH (Cyanine5.5 carboxylic acid) is a near-infrared (NIR) fluorophore engineered for high-depth tissue imaging and low-background fluorescence assays.^[1] Unlike its visible-spectrum counterparts (Cy3, Cy5), Cy5.5 emits in the 700–710 nm window, significantly reducing photon scattering and autofluorescence from biological matrices. This guide dissects the physicochemical properties of the free acid form and provides a rigorous, self-validating protocol for its chemical activation and bioconjugation.

Part 1: Physicochemical & Spectral Architecture

The utility of **Cy5.5-COOH** lies in its benzo-fused indole ring structure, which red-shifts both excitation and emission spectra relative to standard Cy5.^{[1][2]} This shift places the dye firmly within the "NIR-I window" (650–900 nm), where hemoglobin and water absorption are minimal.

Core Spectral Data

The following parameters define the dye's performance in physiological and organic environments.

Parameter	Value	Context/Notes
Excitation Max ()	673 – 675 nm	Optimal excitation via 670 nm or 680 nm lasers.[1]
Emission Max ()	707 – 710 nm	Deep red/NIR emission; distinct from Cy5 (660 nm).[1]
Extinction Coefficient ()	209,000 M cm	High molar absorptivity enables sensitive detection.[1]
Quantum Yield ()	~0.20	Moderate; highly dependent on solvent viscosity and rigidification.[1]
Stokes Shift	~35 nm	Sufficient to minimize self-quenching in high-density labeling.[1]
Molecular Weight	619.23 g/mol	Free acid form (non-sulfonated).[1]
Solubility	Organic (DMSO, DMF)	Critical: The non-sulfonated -COOH form is hydrophobic.[1]

Solvatochromism & Aggregation

Cy5.5-COOH exhibits significant solvatochromism.[1] In aqueous buffers (PBS), the hydrophobic core drives the formation of non-fluorescent H-aggregates (stacked dimers), appearing as a secondary absorption peak at

630 nm.

- Implication: Always dissolve the stock in anhydrous DMSO or DMF before introducing it to aqueous buffers.[1]

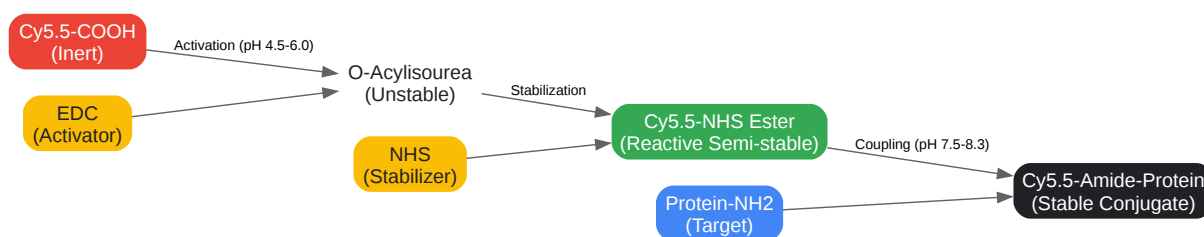
- Mitigation: Maintain organic co-solvent concentration at 5–10% during labeling if possible, or use the sulfonated analog (Sulfo-Cy5.5) for strictly aqueous workflows.[1]

Part 2: The Bioconjugation Engine (COOH Activation)

The -COOH group on Cy5.5 is chemically inert toward amines under physiological conditions.[1] It requires activation into a reactive ester.[1] While pre-activated NHS esters are commercially available, in situ activation of the -COOH form offers greater control over stoichiometry and cost.

Mechanistic Pathway

The activation utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an unstable O-acylisourea intermediate, which is immediately stabilized by NHS (N-Hydroxysuccinimide) to form a semi-stable amine-reactive ester.[1]



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Figure 1: The two-step activation pathway converts the inert carboxylic acid into a stable amide bond.[1] Note the pH shift required between activation and coupling.[3]

Protocol: In Situ Activation and Labeling

Objective: Label a standard IgG antibody (1 mg/mL) with **Cy5.5-COOH**.[1]

Reagents:

- Stock Dye: 10 mg/mL **Cy5.5-COOH** in anhydrous DMSO.
- Activation Buffer: 0.1 M MES, pH 5.5 (Do not use phosphate/amine buffers here).
- Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.[1]
- Crosslinkers: EDC and NHS (freshly prepared in dry DMSO or cold water).[1]

Step-by-Step Methodology:

- Calculations (The 10x Molar Excess Rule):
 - Target labeling ratio: 10–20 moles of dye per mole of protein during reaction to achieve a final Degree of Labeling (DOL) of 2–4.[1]
 - Why? Hydrolysis competes with amine acylation.[1] Excess dye compensates for this loss. [1]
- Activation (Step 1):
 - Dilute **Cy5.5-COOH** stock into MES Buffer to a concentration of ~1 mM.[1]
 - Add EDC (1.5 molar equivalents relative to dye) and NHS (2.5 molar equivalents).[1]
 - Incubate: 15 minutes at room temperature in the dark.
 - Checkpoint: The solution contains active NHS-ester.[1][4] Use immediately.
- Coupling (Step 2):
 - Buffer exchange the antibody into Sodium Bicarbonate (pH 8.3).[1] Crucial: Primary amines must be deprotonated to react.
 - Add the activated dye mixture to the protein solution dropwise while vortexing.[1]
 - Incubate: 1 hour at Room Temperature (RT) with rotation.
- Purification (Self-Validation):

- Pass the reaction mixture through a Sephadex G-25 desalting column or dialyze against PBS.
- Visual Check: You should see two bands on a column—a fast-moving blue/cyan band (conjugate) and a slow-moving band (free dye).[1] If only one smear exists, aggregation has occurred.[1]

Part 3: Applications & Troubleshooting

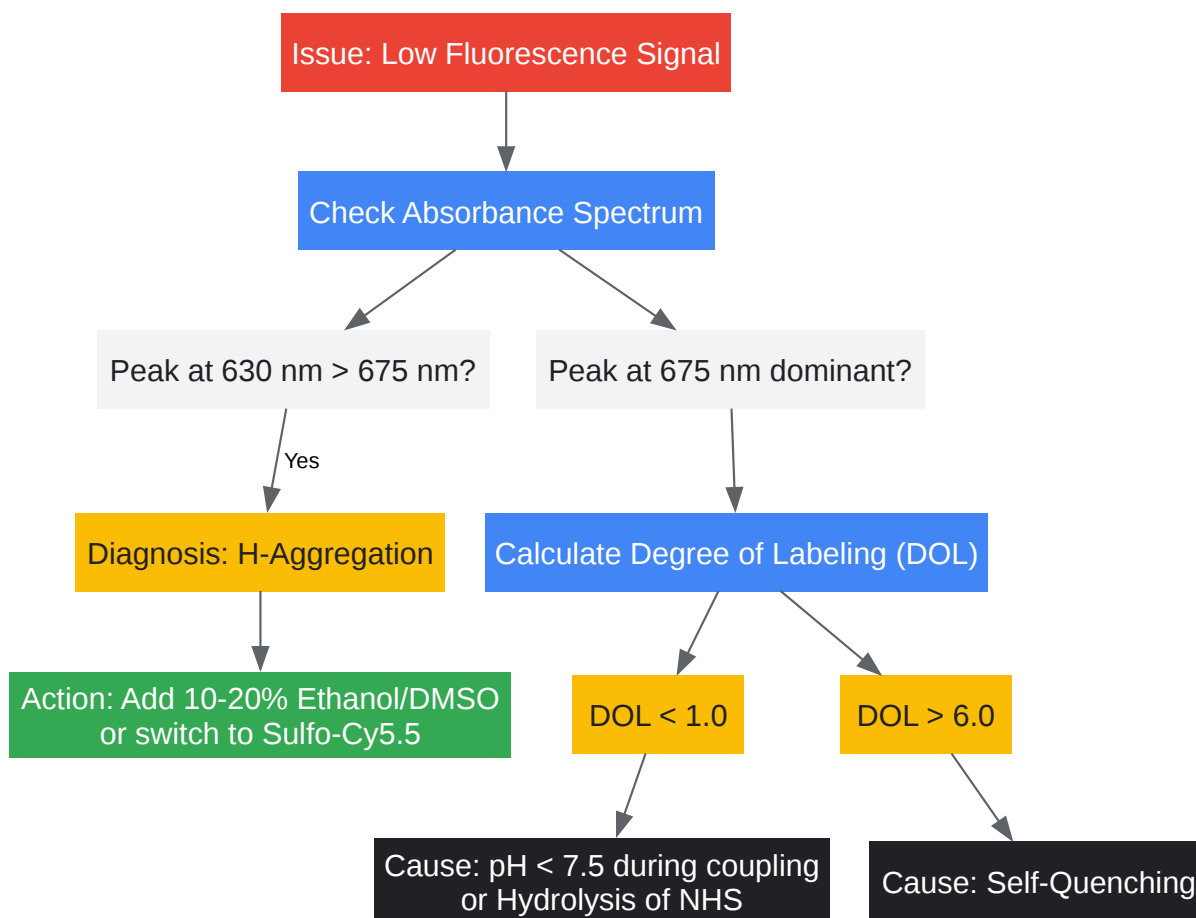
Bioimaging Advantages

Cy5.5 is superior to Cy5 for in vivo imaging due to the "biological window." [1]

- Tissue Penetration: 700 nm light penetrates ~2x deeper than 650 nm (Cy5) due to reduced scattering (). [1]
- Autofluorescence: Tissue autofluorescence (collagen, elastin, NADH) drops exponentially beyond 600 nm.

Troubleshooting Logic

When spectral performance deviates from expected values, follow this decision tree to diagnose the root cause.



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Figure 2: Diagnostic workflow for resolving spectral anomalies. H-aggregation is the most common failure mode for non-sulfonated Cy5.5.

References

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